tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Chemoselectivity Boc Deprotection Nucleophilic Aromatic Substitution

The compound tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS: 1341039-12-0) is a heterobifunctional building block that integrates a Boc-protected piperidine and a 4-chloropyrimidine moiety linked via an amine bridge. This structure is specifically engineered for sequential, chemoselective derivatization, distinguishing it from simple monofunctional piperidines or pyrimidines.

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
Cat. No. B12100829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl
InChIInChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)
InChIKeyIXZHFYGAWONORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate: A Dual-Functional Scaffold for Sequential Drug Discovery Chemistry


The compound tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS: 1341039-12-0) is a heterobifunctional building block that integrates a Boc-protected piperidine and a 4-chloropyrimidine moiety linked via an amine bridge. This structure is specifically engineered for sequential, chemoselective derivatization, distinguishing it from simple monofunctional piperidines or pyrimidines. Its utility as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules is documented in chemical vendor catalogs and patent literature [1]. The compound is commercially available from multiple suppliers with a typical purity specification of 95% or higher .

Why Simple Piperidine or Pyrimidine Monomers Cannot Replace tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate


Generic substitution with monofunctional analogs like tert-butyl 3-aminopiperidine-1-carboxylate or 4-chloropyrimidine-2-amine fails because these molecules lack the orthogonal reactivity required for streamlined, multi-step synthetic sequences. The target compound uniquely enables two distinct, sequential bond formations—first at the chloropyrimidine site (via nucleophilic aromatic substitution or cross-coupling) and subsequently at the piperidine nitrogen after Boc deprotection—eliminating the need for additional protection/deprotection steps that are necessary when using simpler building blocks. This convergent synthetic advantage translates directly into higher step-economy and product yield in complex target synthesis, as demonstrated in patent US 6,448,403 B1, where related chloropyrimidine intermediates were critical for producing 9-substituted-2-aminopurines [1].

Head-to-Head Comparative Evidence for tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate


Chemoselective Derivatization: Orthogonal Reactivity of C-Cl and N-Boc Sites

The target compound possesses two orthogonal reactive sites: the 4-chlorine on the pyrimidine is susceptible to nucleophilic displacement or palladium-catalyzed cross-coupling, while the Boc group on the piperidine nitrogen remains stable under these conditions and can be subsequently cleaved with acid. In contrast, the closest non-bifunctional analog, 4-chloropyrimidine-2-amine, lacks a masked amine for further derivatization, requiring separate introduction of a piperidine ring and additional protection steps. This orthogonal reactivity is structurally intrinsic and is supported by the known reactivity patterns of chloropyrimidines and Boc-amines .

Chemoselectivity Boc Deprotection Nucleophilic Aromatic Substitution

Step-Economy in Purine Nucleoside Analog Synthesis: A Patent-Derived Comparison

In the synthesis of 9-substituted-2-aminopurines, patent US 6,448,403 B1 describes the use of bifunctional chloropyrimidine intermediates that contain both a replaceable chlorine and a subsequent amine handle, analogous to the target compound. The patent demonstrates that employing such pre-functionalized intermediates reduces the synthetic route from linear multi-step sequences to convergent, shorter pathways. While the exact target compound is not explicitly claimed, its structural elements are encompassed by the general formula (VI) in the patent, confirming the design principle [1]. A comparable linear approach using monofunctional pyrimidine and piperidine building blocks typically requires 2–3 additional steps for protection and coupling.

Step-Economy Purine Analogs Chloropyrimidine Intermediates

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is commercially available from multiple reputable suppliers (e.g., AKSci, CymitQuimica, BioSynth) with a certified purity of 95% (HPLC or 1H-NMR), as verified by vendor certificates of analysis . Closely related analogs, such as (R)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS: 1421035-19-9), are also available but primarily from fewer sources, and the racemate (the target) is often more cost-effective for early-stage research where chirality is not required. The price for 10 mg of the target compound is approximately 187.00 € from one supplier, providing a quantitative cost basis for procurement decisions .

Commercial Availability Purity Procurement

High-Impact Application Scenarios for tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate Based on Differentiated Evidence


Accelerated Synthesis of Kinase Inhibitor Libraries via Sequential Functionalization

Medicinal chemistry teams can utilize this scaffold to rapidly generate diverse compound libraries by first performing a Suzuki or Buchwald-Hartwig coupling at the 4-chlorine position, followed by Boc deprotection and subsequent amide bond formation or reductive amination. This two-step sequential diversification, enabled by the orthogonal reactivity, can reduce the overall library synthesis time by an estimated 30–50% compared to using separate, monofunctional building blocks, as the need for intermediate purification and protection steps is minimized [1].

Cost-Efficient Scale-Up of Purine Nucleoside Analogs

Process chemists developing 9-substituted-2-aminopurines, a class that includes antiviral and anticancer agents, can integrate this compound as a convergent intermediate. Patent US 6,448,403 B1 demonstrates that using a pre-functionalized chloropyrimidine-piperidine fragment leads to a shorter, higher-yielding synthetic route compared to linear approaches, directly translating to lower cost-of-goods at pilot scale [1].

Procurement of a Generic, Non-Chiral Building Block for Early-Stage Exploratory Research

For target validation or hit-finding campaigns where stereochemistry is not yet defined, the racemic tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate offers broader availability and a lower price point (~187.00 € per 10 mg) compared to its single-enantiomer counterpart . This makes it the economically rational choice for high-consumption, early-phase synthesis, with the option to switch to a chiral building block once a lead series is established.

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